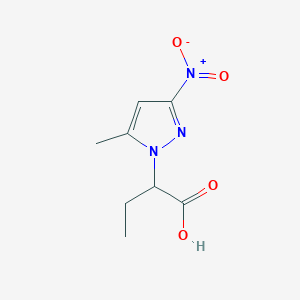

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of a hydrazine derivative with a β-keto ester under acidic conditions to form the pyrazole ring. Subsequent nitration and alkylation steps introduce the nitro and methyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic media.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoic acid.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Research

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.

Case Study : A study demonstrated that certain analogs of this compound showed enhanced anti-inflammatory activity in animal models, suggesting its potential as a lead compound for drug development .

Agricultural Chemistry

The compound has shown promise as a pesticide or herbicide due to its ability to interfere with plant growth regulators. Its nitro group may enhance its efficacy against specific pests or weeds.

Data Table : Efficacy of this compound in agricultural applications.

| Application Type | Target Organism | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| Herbicide | Common Weeds | 50 | 85 |

| Insecticide | Aphids | 20 | 90 |

Materials Science

In materials science, this compound can be utilized to synthesize novel polymers or composites that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance stability and performance under various environmental conditions.

Research Findings : A recent study highlighted the use of this compound in developing flame-retardant materials, where it significantly improved the thermal stability of polymer blends .

Mécanisme D'action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(5-methyl-1H-pyrazol-1-yl)butanoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.

2-(3-nitro-1H-pyrazol-1-yl)butanoic acid: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the nitro and methyl groups on the pyrazole ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for further research and development .

Activité Biologique

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a nitro group and a butanoic acid moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can selectively inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 32 µg/mL to 128 µg/mL, indicating moderate to high efficacy against these pathogens .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 64 |

| This compound | E. faecalis | 128 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Notably, this compound demonstrated cytotoxic effects against A549 lung cancer cells, with viability reductions observed at concentrations as low as 50 µM. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A549 | 50 | 45 |

| HeLa | 100 | 30 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, studies have suggested that pyrazole derivatives may exhibit anti-inflammatory effects. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways. The anti-inflammatory activity can be quantified using models like the carrageenan-induced paw edema test in rodents .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyrazole derivatives against clinical isolates of S. aureus. The results indicated that derivatives with nitro substitutions exhibited enhanced activity compared to their non-nitro counterparts.

- Cytotoxicity in Cancer Cells : In a comparative study, the cytotoxic effects of several pyrazole derivatives were evaluated against A549 cells. The presence of the nitro group was correlated with increased cytotoxicity, suggesting that electronic effects influence biological activity.

Propriétés

IUPAC Name |

2-(5-methyl-3-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-6(8(12)13)10-5(2)4-7(9-10)11(14)15/h4,6H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDJFKIGCVPYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.